4-((1-(2-chloro-5-(trifluoromethyl)benzyl)piperidin-4-yl)methoxy)-5-cyclopropyl-2-fluoro-N-(methylsulfonyl)benzamide
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Overview
Description
4-((1-(2-chloro-5-(trifluoromethyl)benzyl)piperidin-4-yl)methoxy)-5-cyclopropyl-2-fluoro-N-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C25H27ClF4N2O4S and its molecular weight is 563. The purity is usually 95%.
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Scientific Research Applications
Pain Management
GX-201 is a potent and selective blocker of the Na(v)1.7 channel, with an IC({50}) of 3.2 nM . This channel is critical in the transmission of pain signals. The compound’s ability to selectively inhibit Na(_v)1.7 makes it a promising candidate for the development of new analgesics, particularly for conditions like chronic neuropathic pain . Its efficacy in suppressing neuropathic pain has been demonstrated in a mouse diabetic neuropathy model .
Neurological Research
Due to its selectivity for Na(_v)1.7 over other sodium channels such as Na(_v)1.1, Na(_v)1.2, and Na(_v)1.6, GX-201 can be used to study the role of these channels in neurological functions and disorders . It can help in understanding the pathophysiology of diseases where Na(_v)1.7 is implicated, such as certain forms of epilepsy and inherited erythromelalgia .
Drug Development
The prolonged residency time of GX-201 on the Na(_v)1.7 channel suggests that it could lead to the development of drugs with longer-lasting effects . This characteristic is particularly beneficial for conditions that require sustained medication regimes, potentially reducing the frequency of dosing and improving patient compliance .
Pharmacokinetics Studies
Chronic dosing of GX-201 has shown to increase the compound’s potency approximately tenfold, which provides insights into its pharmacokinetics . This information is crucial for determining appropriate dosing schedules and understanding how the compound interacts with the body over time .
Genetic Research
The selective inhibition of Na(_v)1.7 by GX-201 can be utilized in genetic research to study the effects of gene mutations on sodium channel function . This can contribute to the development of gene therapies for conditions associated with sodium channelopathies .
Molecular Biology
GX-201 can be used as a tool in molecular biology to dissect the molecular mechanisms underlying sodium channel function and regulation . It can aid in the identification of new molecular targets for therapeutic intervention .
Toxicology
The safety profile of GX-201 can be assessed in toxicological studies to determine its potential side effects and therapeutic window . This is a vital step in the preclinical development of any new drug .
Biophysical Studies
Researchers can use GX-201 to perform biophysical studies on the kinetics and dynamics of Na(_v)1.7 channel interactions . This can provide a deeper understanding of how structural changes in the channel affect its function .
Mechanism of Action
Target of Action
GX-201, also known as “4-[[1-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methoxy]-5-cyclopropyl-2-fluoro-N-methylsulfonylbenzamide”, is a selective inhibitor of the NaV1.7 sodium channel . This channel is a voltage-gated sodium channel that plays a crucial role in the generation and conduction of action potentials and is thereby involved in neuronal excitability .
Mode of Action
GX-201 interacts with the NaV1.7 sodium channel and inhibits its function . The compound has an IC50 of less than 3.2 nM for hNaV1.7, indicating a strong affinity for this channel . By blocking these channels, GX-201 prevents sodium ions from entering the neuron, thus inhibiting the generation and conduction of action potentials .
Biochemical Pathways
The NaV1.7 channel is involved in the propagation of action potentials in neurons. By selectively blocking these channels, GX-201 can affect the excitability of neurons and thus influence various biochemical pathways related to pain perception and signal transduction .
Pharmacokinetics
The pharmacokinetic properties of GX-201 are characterized by a relatively long half-life in mice
Result of Action
The primary result of GX-201’s action is the production of analgesia, or pain relief . It achieves this by inhibiting nociceptive responses induced by substances such as formalin and by reducing inflammatory pain caused by agents like complete Freund’s adjuvant (CFA) . The analgesic effect of GX-201 is observed at a free plasma concentration about three times the IC50 for high-affinity channel block .
properties
IUPAC Name |
4-[[1-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methoxy]-5-cyclopropyl-2-fluoro-N-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClF4N2O4S/c1-37(34,35)31-24(33)20-11-19(16-2-3-16)23(12-22(20)27)36-14-15-6-8-32(9-7-15)13-17-10-18(25(28,29)30)4-5-21(17)26/h4-5,10-12,15-16H,2-3,6-9,13-14H2,1H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBPOTYVFWNSGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)C2CC2)OCC3CCN(CC3)CC4=C(C=CC(=C4)C(F)(F)F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClF4N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-chloro-5-(trifluoromethyl)benzyl)piperidin-4-yl)methoxy)-5-cyclopropyl-2-fluoro-N-(methylsulfonyl)benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.